
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C21H25FN4O2 and its molecular weight is 384.455. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Research on Alzheimer's disease has utilized compounds structurally related to N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide for amyloid imaging. These compounds, such as radioligands including [18F]FDDNP and [11C]PIB, have shown significant progress in measuring in vivo amyloid in the brain. These advances enable early detection of Alzheimer's disease and are critical in evaluating new anti-amyloid therapies. The PET amyloid imaging technique, leveraging these compounds, offers a breakthrough understanding of the pathophysiological mechanisms and time course in amyloid deposits in the brain (Nordberg, 2007), (Nordberg, 2007).
Regioselectivity in Chemical Reactions
Studies on the regioselectivity of bromination in unsymmetrical dimethylated pyridines have provided insights into the effects of nitrogen in the ring, demonstrating its inductive deactivation. These findings have implications for understanding the behavior of similar compounds in chemical reactions, which is crucial for synthesizing new materials and drugs (Thapa et al., 2014).
Pharmacology and Toxicology
Compounds like N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide have been examined for their pharmacological and toxicological properties. For example, studies on oxaliplatin, a platinum compound inhibiting DNA synthesis, demonstrate the potential of similar compounds in treating metastatic colorectal cancer and other malignancies. These findings underscore the importance of understanding the pharmacological properties and clinical efficacy of such compounds (Culy et al., 2000).
Behavioral Pharmacology
Research into the behavioral pharmacology of compounds acting as selective antagonists has shown potential in treating anxiety and affective disorders. This highlights the importance of understanding the neurochemical pathways and receptor interactions of compounds structurally related to N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide for developing new therapeutic agents (Hudzik et al., 2003).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-25(2)19(14-4-9-18-15(12-14)10-11-26(18)3)13-23-20(27)21(28)24-17-7-5-16(22)6-8-17/h4-9,12,19H,10-11,13H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOVQEXAVAFVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

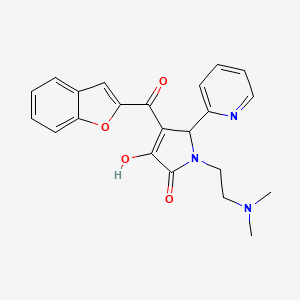
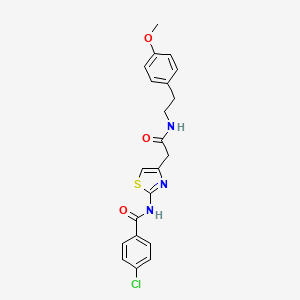
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2464298.png)
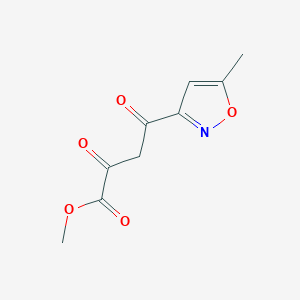
![Thiophen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2464300.png)


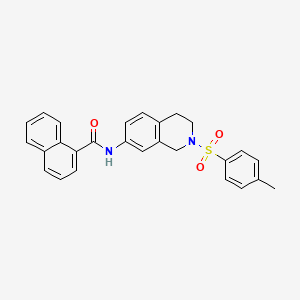
![[6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2464308.png)
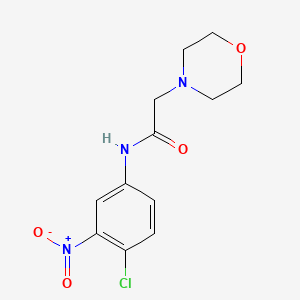
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2464312.png)
![N-methyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464313.png)
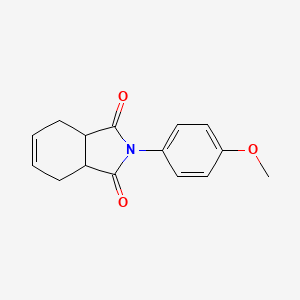
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2464317.png)